N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-5-4-6-17(14(13)2)22-19(24)12-26-20-21-11-18(23-20)15-7-9-16(25-3)10-8-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXPQLATGCZSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as an antiviral agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure with a thioacetamide moiety linked to an imidazole ring and substituted phenyl groups. This unique architecture is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, compounds related to the thioacetamide scaffold have shown promising results against various cancer cell lines.
Case Studies and Findings
- Anticancer Screening : A study synthesized several thioacetamide derivatives and evaluated their activity against cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The most potent compound had an IC50 value of 1.18 ± 0.14 µM, indicating strong inhibitory effects on cell proliferation compared to standard treatments like staurosporine .
- Mechanism of Action : The anticancer effects were attributed to the inhibition of key signaling pathways involved in cell growth and survival. For example, compounds were shown to inhibit EGFR and Src pathways, which are crucial in many cancers .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antiviral activities.
Research Insights
- Inhibition of Viral Replication : Research indicates that certain thioacetamide derivatives can inhibit the replication of viruses such as HCV and HSV. These compounds were tested for their ability to reduce viral load in vitro, showing significant efficacy at low micromolar concentrations .
- Mechanistic Studies : The antiviral mechanism is thought to involve direct interaction with viral proteins or interference with viral replication processes, although detailed mechanisms remain under investigation.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Q & A
Q. What are the standard synthetic protocols for preparing N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via a multi-step process involving: (i) Formation of the imidazole core through condensation of 4-methoxyphenylglyoxal with thiourea derivatives under acidic conditions. (ii) Thioether linkage formation using chloroacetylation of the imidazole-2-thiol intermediate. (iii) Final coupling with 2,3-dimethylaniline via nucleophilic acyl substitution. Characterization includes melting point determination, FT-IR (to confirm C=O, N-H, and S-C bonds), and NMR (¹H/¹³C) to verify substituent positions and purity .
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Signals at δ 2.25–2.35 ppm confirm methyl groups on the phenyl ring. A singlet at δ 3.80 ppm corresponds to the methoxy group. The acetamide NH proton appears as a broad peak at δ 10.2 ppm .
- ¹³C NMR : Peaks at ~170 ppm (C=O), 160 ppm (imidazole C2), and 55 ppm (OCH₃) validate the structure.
- FT-IR : Stretching at 1670–1685 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (N-H), and 650–680 cm⁻¹ (C-S) .
Q. What solvents and catalysts are optimal for the final coupling step in synthesis?
- Methodology : Dichloromethane (DCM) or DMF is used as solvents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine (TEA) is added to neutralize HCl byproducts, ensuring >90% yield .
Q. How is purity assessed during synthesis, and what analytical thresholds are acceptable?
- Methodology : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress. Final purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodology : Initial screens include:
- α-Glucosidase inhibition (IC₅₀ determination using acarbose as a control).
- Cytotoxicity assays (MTT protocol on mammalian cell lines, e.g., HEK-293).
- Docking studies (AutoDock Vina) to predict binding affinity to target enzymes .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?
- Methodology : Docking into α-glucosidase (PDB ID: 1XSI) reveals critical interactions:
Q. What strategies resolve contradictions in SAR data between similar acetamide derivatives?
- Methodology : (i) Meta-analysis : Compare IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-nitro substituents) to identify substituent effects. (ii) Crystallography : Solve X-ray structures (e.g., ) to correlate steric/electronic features with activity. (iii) QSAR modeling : Use descriptors like logP and Hammett constants to predict activity trends .
Q. How can reaction conditions be optimized to mitigate byproduct formation during imidazole cyclization?
- Methodology :
- Use microwave-assisted synthesis (100°C, 20 min) instead of reflux (6–8 hr) to reduce degradation.
- Add molecular sieves to absorb water, shifting equilibrium toward product.
- Monitor pH (optimally pH 4–5) to prevent side reactions .
Q. What advanced toxicity studies are critical before in vivo testing?
- Methodology :
- Ames test (TA98 strain) to assess mutagenicity.
- hERG inhibition assay (patch-clamp) to evaluate cardiac risk.
- Subacute toxicity (14-day oral dosing in rodents, monitoring liver/kidney enzymes) .
Q. How do crystal packing interactions (e.g., hydrogen bonds) influence physicochemical properties?
- Methodology : X-ray diffraction (e.g., ) shows:
- N-H⋯N hydrogen bonds (2.8–3.0 Å) form inversion dimers, enhancing thermal stability (m.p. >180°C).
- Twisted dihedral angles (61.8°) between aromatic rings reduce solubility but improve membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally analogous compounds?
- Methodology :
- Verify purity via DSC (sharp peaks indicate homogeneity).
- Compare crystallization solvents: Methanol/acetone (1:1) yields higher-melting polymorphs vs. ethanol .
Q. Why do some analogs show unexpected cytotoxicity despite favorable docking scores?
- Methodology :
- Evaluate off-target effects using kinase profiling panels (e.g., Eurofins).
- Assess metabolic stability (hepatic microsome assay) to identify reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
